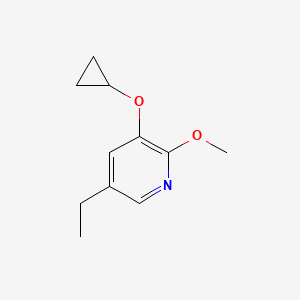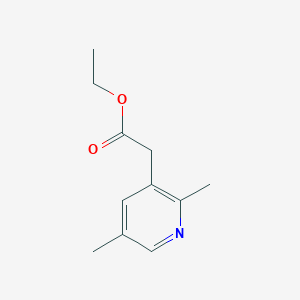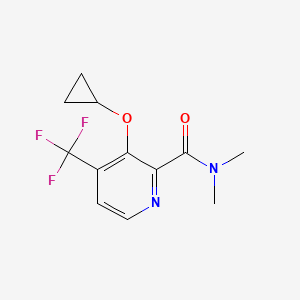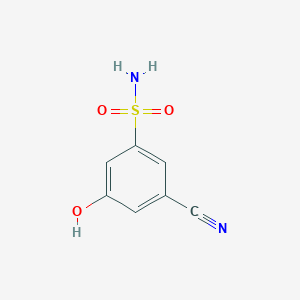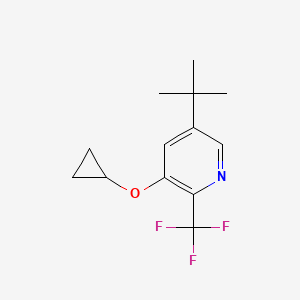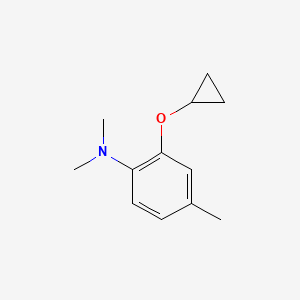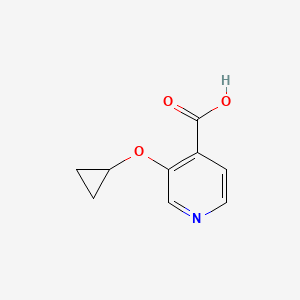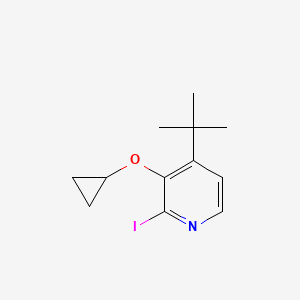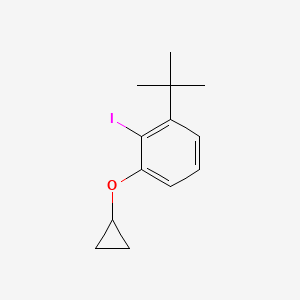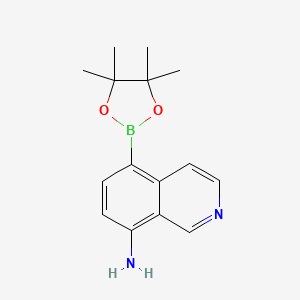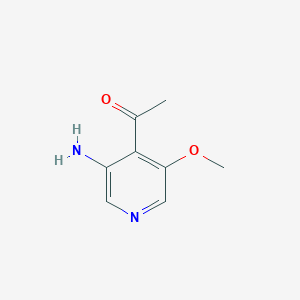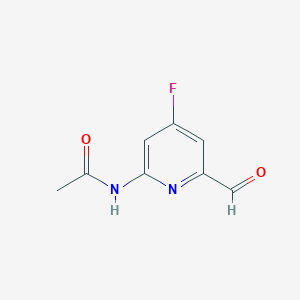
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide is an organic compound with the molecular formula C8H7FN2O2. It is a derivative of pyridine, characterized by the presence of a fluoro group at the 4-position, a formyl group at the 6-position, and an acetamide group at the 2-position.
Méthodes De Préparation
The synthesis of N-(4-Fluoro-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-aminopyridine with acetic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and bacterial infections.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as improved thermal stability and electronic conductivity.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(4-Fluoro-6-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease progression . The exact molecular targets and pathways depend on the specific application and the structure of the bioactive molecule derived from this compound.
Comparaison Avec Des Composés Similaires
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide can be compared with other similar compounds, such as:
N-(5-Fluoro-3-formylpyridin-2-YL)acetamide: This compound has a similar structure but with the fluoro group at the 5-position.
N-(5-Formylpyridin-2-YL)acetamide: Lacks the fluoro group, resulting in distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C8H7FN2O2 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
N-(4-fluoro-6-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7FN2O2/c1-5(13)10-8-3-6(9)2-7(4-12)11-8/h2-4H,1H3,(H,10,11,13) |
Clé InChI |
SWDJFRNVTVELSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=N1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


